molecular formula C15H13Cl3N2O4S B2390798 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone CAS No. 669749-42-2

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone

Cat. No.: B2390798
CAS No.: 669749-42-2
M. Wt: 423.69
InChI Key: VSMVKXWBQSYJAZ-UHFFFAOYSA-N
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Description

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone is a synthetic compound with the molecular formula C15H13Cl3N2O4S and a molecular weight of 423.69 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone typically involves the reaction of 2-furyl ketone with 4-((2,4,5-trichlorophenyl)sulfonyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone can undergo various types of chemical reactions, including:

    Oxidation: The furyl ring can be oxidized to form furanones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furyl 4-((2,4-dichlorophenyl)sulfonyl)piperazinyl ketone
  • 2-Furyl 4-((2,4,5-tribromophenyl)sulfonyl)piperazinyl ketone
  • 2-Furyl 4-((2,4,5-trifluorophenyl)sulfonyl)piperazinyl ketone

Uniqueness

2-Furyl 4-((2,4,5-trichlorophenyl)sulfonyl)piperazinyl ketone is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c16-10-8-12(18)14(9-11(10)17)25(22,23)20-5-3-19(4-6-20)15(21)13-2-1-7-24-13/h1-2,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMVKXWBQSYJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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